molecular formula C8H12ClN3O2 B13472948 Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate

Cat. No.: B13472948
M. Wt: 217.65 g/mol
InChI Key: GQFAHYCWLFTZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloropyrazole: A precursor in the synthesis of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate.

    Isopropyl 2-(3-nitro-4-chloro-1h-pyrazol-1-yl)acetate: An oxidized derivative.

    Isopropyl 2-(3-amino-4-thiol-1h-pyrazol-1-yl)acetate: A substitution product.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

propan-2-yl 2-(3-amino-4-chloropyrazol-1-yl)acetate

InChI

InChI=1S/C8H12ClN3O2/c1-5(2)14-7(13)4-12-3-6(9)8(10)11-12/h3,5H,4H2,1-2H3,(H2,10,11)

InChI Key

GQFAHYCWLFTZOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

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